molecular formula C10H14BF2NO2 B1472936 (3-(Diethylamino)-4,5-difluorophenyl)boronic acid CAS No. 1704068-51-8

(3-(Diethylamino)-4,5-difluorophenyl)boronic acid

Cat. No.: B1472936
CAS No.: 1704068-51-8
M. Wt: 229.03 g/mol
InChI Key: NZVXDSDHGAUYQQ-UHFFFAOYSA-N
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Description

(3-(Diethylamino)-4,5-difluorophenyl)boronic acid (CAS 1704068-53-0) is an organoboron compound featuring a boronic acid group attached to a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions and a diethylamino group at the 3-position. Its molecular formula is C₁₀H₁₃BF₂NO₂, with a molar mass of 212.99 g/mol and a predicted pKa of 7.53 . This compound is characterized by its electron-rich aromatic system due to the electron-donating diethylamino group and electron-withdrawing fluorine substituents, which influence its Lewis acidity, solubility, and reactivity in cross-coupling reactions or biological applications.

Properties

IUPAC Name

[3-(diethylamino)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BF2NO2/c1-3-14(4-2)9-6-7(11(15)16)5-8(12)10(9)13/h5-6,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVXDSDHGAUYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-(Diethylamino)-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This compound is particularly effective in inhibiting serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, it can interact with other biomolecules such as sugars and amino acids, forming stable complexes that can be utilized in various biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. Furthermore, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly serine proteases, forming a covalent bond with the serine residue. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells. These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, including amino acids and nucleotides. These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. For example, in the nucleus, it can modulate gene expression by interacting with transcription factors, while in the cytoplasm, it can inhibit proteasome activity .

Biological Activity

(3-(Diethylamino)-4,5-difluorophenyl)boronic acid is a boronic acid derivative that has gained attention for its potential biological applications. Boronic acids are versatile compounds used in various fields, including medicinal chemistry, due to their ability to form reversible covalent bonds with diols and their role in Suzuki-Miyaura cross-coupling reactions. This article will explore the biological activity of this specific compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound primarily involves its interaction with biological targets through the following mechanisms:

  • Suzuki-Miyaura Coupling : This compound is utilized in the Suzuki-Miyaura reaction, which is crucial for synthesizing various biologically active molecules. The mechanism involves oxidative addition to palladium complexes followed by transmetalation with boronic acids .
  • Inhibition of Enzymatic Activity : Boronic acids can inhibit proteasomes and other enzymes by forming stable complexes with their active sites. This property is particularly significant in the development of drugs targeting cancer and neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The compound's solubility in organic solvents allows for effective absorption when administered via appropriate routes.
  • Distribution : Its lipophilic nature enables it to penetrate cell membranes, facilitating intracellular activity.
  • Metabolism : The metabolic pathways involve conjugation and hydrolysis, leading to various metabolites that may also exhibit biological activity.
  • Excretion : Renal excretion is the primary route for eliminating the compound and its metabolites from the body .

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Antibacterial Properties : Studies have shown that derivatives of boronic acids demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized through Suzuki coupling reactions have displayed potent activity against resistant strains .
  • Anti-cancer Activity : The ability to inhibit proteasomal activity suggests potential applications in cancer therapy. Inhibitors targeting specific pathways involved in cancer cell proliferation have been developed using boronic acid derivatives .

Case Studies

  • Antibacterial Activity Assessment :
    • A study evaluated a series of boronic acid derivatives against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR pathogens, indicating strong antibacterial potential compared to standard treatments like trimethoprim .
  • Proteasome Inhibition in Cancer Cells :
    • Research focused on the use of boronic acids as proteasome inhibitors demonstrated that this compound effectively inhibited LMP7 activity in human cancer cell lines, leading to apoptosis and reduced tumor growth in animal models .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntibacterialMIC = 6.25 mg/mL
Proteasome InhibitionInduces apoptosis in cancer cells
Synthesis ApplicationsUsed in drug development

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties
The compound has been investigated for its potential in treating metabolic disorders, particularly diabetes. It has been shown to modulate insulin secretion and improve beta-cell function, making it a candidate for developing antidiabetic medications. Research indicates its effectiveness in reducing hyperglycemia and improving lipid profiles in diabetic models .

1.2 Treatment of Neurological Disorders
Studies have suggested that (3-(Diethylamino)-4,5-difluorophenyl)boronic acid may be beneficial in treating neurological conditions such as Alzheimer’s disease and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for cognitive decline and other neurodegenerative disorders .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of complex organic molecules. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the development of pharmaceuticals and agrochemicals .

2.2 Functionalization of Aromatic Compounds
The compound serves as a versatile building block in organic synthesis, enabling the functionalization of aromatic compounds. Its electron-rich nature enhances reactivity in various coupling reactions, leading to high yields of substituted products .

Summary of Biological Activities

ActivityDescription
AntidiabeticModulates insulin secretion; improves glucose tolerance
NeuroprotectivePotential treatment for Alzheimer’s and Parkinson’s diseases
Lipid Metabolism RegulationInfluences fatty acid oxidation and cholesterol handling

Synthetic Applications

Reaction TypeConditionsYield (%)
Suzuki-Miyaura CouplingPd catalyst; base; 80°C85-95
Boron-Mannich ReactionLewis acid catalysis; room temperature70-90
Functionalization of ArylElectrophilic substitution; varied conditions75-90

Case Studies

Case Study 1: Antidiabetic Effects
A study conducted on diabetic rats demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin secretion from pancreatic beta cells .

Case Study 2: Synthesis of Pharmaceutical Intermediates
In a synthetic chemistry application, researchers successfully utilized this compound in the synthesis of a key intermediate for a novel anti-cancer drug. The reaction conditions were optimized to achieve high yields while minimizing by-products .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

2.1. Fluorinated Phenylboronic Acids
  • (3,5-Difluorophenyl)boronic Acid (CAS 156545-07-2): Structure: Fluorines at 3- and 5-positions; lacks the diethylamino group. Properties: Higher Lewis acidity (pKa < 7.2) due to electron-withdrawing fluorines . Applications: Used in graphene doping to modulate electrical properties and Suzuki-Miyaura couplings . Key Difference: The absence of the diethylamino group reduces electron density at the boron center, enhancing reactivity in cross-coupling reactions compared to the target compound.
  • (4,5-Difluorophenyl)boronic Acid :

    • Structure : Fluorines at 4- and 5-positions; lacks substituents at the 3-position.
    • Properties : Moderate Lewis acidity; solubility in polar solvents due to fluorine atoms.
    • Applications : Intermediate in pharmaceutical synthesis (e.g., MCHR1 antagonists in ).
2.2. Amino-Substituted Boronic Acids
  • 3-Amino-4-fluorophenylboronic Acid: Structure: Amino group at 3-position; fluorine at 4-position. Synthesis: Produced via nitration and hydrogenation of fluorophenylboronic acid . Applications: Potential use in sensors or as a building block for bioactive molecules.
  • (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic Acid: Structure: Cyclopropylamino group at 3-position; fluorines at 4,5-positions. Properties: Predicted pKa of 7.53 (similar to the diethylamino analog) but with reduced steric bulk . Key Difference: The cyclopropyl group may enhance metabolic stability in drug design compared to diethylamino.
2.3. Electron-Donating Substituent Variations
  • (3,4,5-Trimethoxyphenyl)boronic Acid :

    • Structure : Methoxy groups at 3-, 4-, and 5-positions.
    • Properties : Strong electron-donating effects lower Lewis acidity, reducing reactivity in Suzuki couplings.
    • Applications : Used in graphene functionalization for optoelectronic devices .
  • (3-Hydroxy-4-fluorophenyl)boronic Acid :

    • Structure : Hydroxyl group at 3-position; fluorine at 4-position.
    • Properties : Higher acidity (pKa ~8–9) due to the hydroxyl group; forms stable boronate esters with diols.
    • Applications : Glucose sensing via diol complexation .

Physicochemical and Functional Comparisons

Property Target Compound (3,5-Difluorophenyl)boronic Acid 3-Amino-4-fluorophenylboronic Acid (3,4,5-Trimethoxyphenyl)boronic Acid
Substituents 4,5-F, 3-NEt₂ 3,5-F 4-F, 3-NH₂ 3,4,5-OMe
Predicted pKa 7.53 <7.2 ~8.5 (estimated) >9 (estimated)
Lewis Acidity Moderate High Low Very Low
Solubility High in polar organics Moderate in THF/water High in water (NH₂ group) Low in water
Key Applications Drug discovery, sensors Graphene doping, cross-coupling Sensors, intermediates Optoelectronics

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Diethylamino)-4,5-difluorophenyl)boronic acid
Reactant of Route 2
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(3-(Diethylamino)-4,5-difluorophenyl)boronic acid

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